molecular formula C20H30FN3O3S B2659349 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897618-52-9

3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2659349
CAS No.: 897618-52-9
M. Wt: 411.54
InChI Key: VCHZKSSEZXOGBV-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a synthetic compound with a complex structure that includes a cyclopentyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The final step involves the coupling of the intermediate with a cyclopentyl group under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the cyclopentyl and sulfonyl groups.

    N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propanamide: Similar structure but without the cyclopentyl group.

Uniqueness

3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is unique due to the presence of the cyclopentyl group and the sulfonyl linkage, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

3-cyclopentyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O3S/c21-18-6-8-19(9-7-18)23-12-14-24(15-13-23)28(26,27)16-11-22-20(25)10-5-17-3-1-2-4-17/h6-9,17H,1-5,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHZKSSEZXOGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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